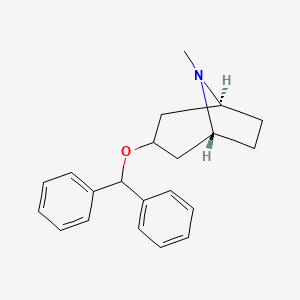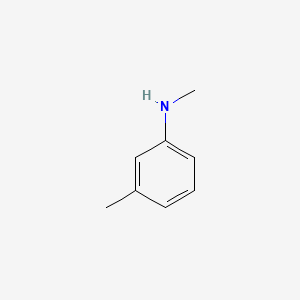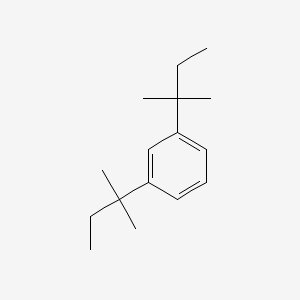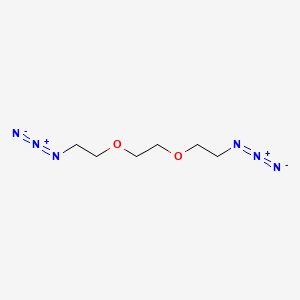
Azido-PEG2-Azide
概要
説明
Azido-PEG2-Azide: is a chemical compound with the molecular formula C6H12N6O2 and a molecular weight of 200.20 g/mol . It is characterized by the presence of two azido groups attached to an ethoxyethane backbone.
作用機序
Target of Action
Azido-PEG2-Azide, also known as 1,2-Bis(2-azidoethoxy)ethane or Azide-PEG3-Azide, is primarily used as a linker in the synthesis of PROTACs . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups .
Mode of Action
The azide group in this compound can react with alkyne, BCN, or DBCO groups via a process known as Click Chemistry . This reaction yields a stable triazole linkage .
Biochemical Pathways
The formation of the triazole linkage through Click Chemistry is a key step in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its PEG spacer. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media , which can enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with target molecules . This linkage is crucial for the function of PROTACs, which use it to bind to target proteins and induce their degradation .
Action Environment
The action of this compound is influenced by the presence of target molecules with alkyne, BCN, or DBCO groups . The efficiency of the Click Chemistry reaction can be affected by factors such as the concentration of these target molecules and the conditions under which the reaction is carried out. The stability of the compound can also be influenced by storage conditions .
生化学分析
Biochemical Properties
Azido-PEG2-Azide plays a crucial role in biochemical reactions, particularly in click chemistry. The azide groups in this compound can react with alkyne groups through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages . This reaction is highly specific and efficient, making this compound a valuable tool for bioconjugation and labeling of biomolecules. It interacts with various enzymes, proteins, and other biomolecules that contain alkyne groups, facilitating the formation of stable covalent bonds .
Cellular Effects
This compound influences various cellular processes by facilitating the labeling and tracking of biomolecules within cells. It can be used to tag proteins, nucleic acids, and other cellular components, allowing researchers to study their localization, interactions, and functions. The incorporation of this compound into cellular components does not significantly alter their function, making it a valuable tool for studying cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The azide groups in this compound react with alkyne groups in the presence of a copper(I) catalyst, resulting in the formation of stable triazole linkages . This reaction is highly specific and efficient, allowing for precise labeling and modification of biomolecules. This compound can also participate in other reactions, such as the Staudinger ligation, further expanding its utility in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its reactivity may decrease over time if not stored properly . Long-term studies have shown that this compound maintains its labeling efficiency and does not significantly degrade under typical experimental conditions . It is essential to store the compound at low temperatures to preserve its reactivity and prevent degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is well-tolerated and does not exhibit significant toxicity . At higher doses, it may cause adverse effects, including toxicity and altered cellular functions . It is crucial to determine the optimal dosage for each specific application to minimize potential adverse effects and ensure the desired outcomes in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors involved in click chemistry reactions . The azide groups in this compound can be metabolized by cellular enzymes, leading to the formation of stable triazole linkages with alkyne-containing biomolecules . This process does not significantly alter the metabolic flux or metabolite levels, making this compound a valuable tool for studying metabolic pathways and enzyme activities .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and interactions with transporters and binding proteins . The PEG spacer enhances its solubility and facilitates its distribution in aqueous environments, allowing it to reach various cellular compartments . This compound can accumulate in specific tissues or cells, depending on its interactions with cellular components and transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, depending on the presence of targeting signals or modifications that guide its localization . This property makes this compound a valuable tool for studying the localization and function of biomolecules within cells .
準備方法
Synthetic Routes and Reaction Conditions: Azido-PEG2-Azide can be synthesized through a multi-step process involving the reaction of ethylene glycol with sodium azide in the presence of a suitable solvent. The reaction typically requires controlled conditions, such as low temperatures and inert atmosphere, to prevent the decomposition of azido groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring safety measures to handle azido compounds .
化学反応の分析
Types of Reactions: Azido-PEG2-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions:
Copper(I) Bromide: Used as a catalyst in cycloaddition reactions.
Dehydrated DMF: Common solvent for reactions involving this compound.
Major Products:
科学的研究の応用
Azido-PEG2-Azide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex molecules.
Materials Science: Employed in the development of novel polymers and materials with unique properties.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
類似化合物との比較
1,2-Bis(2-iodoethoxy)ethane: Similar structure but contains iodine atoms instead of azido groups.
1,2-Bis(2-aminoethoxy)ethane: Contains amino groups instead of azido groups.
Uniqueness: Azido-PEG2-Azide is unique due to its azido groups, which provide high reactivity and versatility in various chemical reactions. This makes it particularly useful in click chemistry applications, where rapid and selective reactions are desired .
特性
IUPAC Name |
1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZGAFKSAANFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82055-94-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501180973 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82055-94-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)
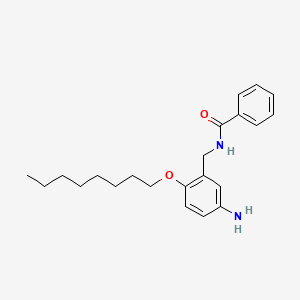
![N-[5-[4-(2-hydroxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666180.png)
![N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666181.png)
![N-[5-(4-aminophenoxy)pentyl]-N-methylbenzamide](/img/structure/B1666182.png)
![N-[8-(4-aminophenoxy)octyl]benzamide](/img/structure/B1666184.png)
![N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666186.png)
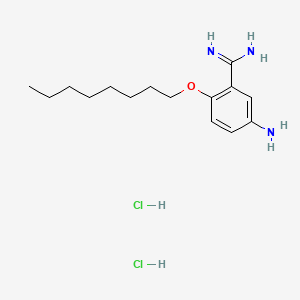

![N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide](/img/structure/B1666191.png)
